

Technical Support Center: Cesium Formate in Perovskite Solar Cells

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **cesium formate** in perovskite solar cells.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fabrication and testing of perovskite solar cells incorporating **cesium formate**.

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Suggested Solution(s)		
Low power conversion efficiency (PCE) compared to literature values.	- Incorrect concentration of cesium formate additive Inhomogeneous perovskite film formation Formation of lead iodide (PbI ₂) impurities.	- Optimize the molar percentage of cesium formate in the precursor solution. A 3 mol% addition has been shown to be effective Ensure uniform mixing and deposition of the perovskite precursor solution containing cesium formate The addition of cesium formate should help reduce Pbl2 formation; however, if the issue persists, consider adjusting the annealing temperature and time.[1]		
Poor ambient stability of the fabricated solar cells.	- Incomplete passivation of surface defects Grain boundaries acting as pathways for moisture ingress.	- Ensure the proper incorporation of cesium formate, as it aids in passivating surface defects by inhibiting the formation of metallic lead (Pb ^o).[1]- Cesium formate helps in enlarging perovskite grain size, which can reduce the density of grain boundaries.[1] Confirm film morphology with techniques like SEM.		
Non-uniform perovskite films with visible defects.	- Rapid crystallization of the perovskite layer Substitution of cesium iodide (CsI) with cesium formate instead of using it as an additive.	- Cesium formate as an additive slows the perovskite growth rate, leading to better film quality.[1]- Using cesium formate as a substituent can lead to significant Pbl ₂ formation and non-uniform		



		films. It is recommended to use it as an additive.[1]
Phase segregation and formation of "yellow" nonperovskite phase.	- Instability of the formamidinium (FA)-based perovskite structure Environmental stressors like humidity and light.	- The incorporation of cesium, including from cesium formate, can suppress the formation of yellow phase impurities and enhance thermal stability Protect the device from simultaneous exposure to high humidity and light, as this can induce a multi-step degradation pathway.[2]
High trap-state density and carrier recombination.	- Presence of defects on the perovskite film surface and at grain boundaries.	- The formate anion from cesium formate can strongly coordinate with Pb ²⁺ , passivating surface defects and reducing trap density, which in turn suppresses carrier recombination.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of **cesium formate** in perovskite solar cells?

A1: **Cesium formate** (CsHCOO) primarily acts as an additive in the perovskite precursor solution. Its dual function is to enhance both the performance and stability of the solar cells. The cesium (Cs⁺) cation contributes to improved thermal and structural stability, while the formate (HCOO⁻) anion aids in defect passivation and controlled crystal growth.[1][3]

Q2: How does **cesium formate** improve the power conversion efficiency (PCE) of perovskite solar cells?

A2: **Cesium formate** improves PCE through several mechanisms:

• Enlarged Perovskite Grain Size: It promotes the growth of larger crystal grains, which reduces the density of grain boundaries that can act as recombination centers for charge



carriers.[1]

- Improved Crystallinity: It enhances the overall crystalline quality of the perovskite film.[1]
- Reduced Defect Density: The formate anion passivates surface defects, particularly by inhibiting the formation of metallic lead (Pb^o), which reduces non-radiative recombination and increases carrier lifetimes.[1]
- Controlled Crystallization: It slows down the perovskite growth rate, allowing for more ordered and uniform film formation.[1]

Q3: What is the effect of **cesium formate** on the stability of perovskite solar cells?

A3: Perovskite solar cells with a **cesium formate** additive have demonstrated superior ambient stability. For instance, devices have been shown to retain 90% of their original PCE after 1000 hours in a controlled humidity environment without encapsulation. The inclusion of cesium enhances the thermal stability of the perovskite structure.

Q4: Should **cesium formate** be used as an additive or a substituent for other cesium sources like cesium iodide (CsI)?

A4: Current research strongly suggests that using **cesium formate** as an additive is more beneficial. When used as a substituent for CsI, it has been observed to induce the formation of significant lead iodide (PbI₂) impurities and non-uniform perovskite films, which ultimately reduces the performance of the solar cell.[1]

Q5: What are the known degradation pathways of perovskite films containing cesium?

A5: In mixed-cation perovskites like formamidinium-cesium lead iodide (FA-CsPbI₃), degradation can occur, especially under the combined stress of light and high humidity. One observed pathway involves the phase separation of the initial perovskite into δ -CsPbI₃, δ -FAPbI₃, and PbI₂. This is followed by the evaporation of formamidinium from δ -FAPbI₃, leaving behind PbI₂.[2][4] Under operational stressors, another degradation mechanism is the segregation of current-blocking cesium-rich phases.[5]

Quantitative Data Summary



Table 1: Performance Enhancement with Cesium Formate Additive

Devi ce Stru cture	Addi tive Conc entra tion	PCE (Con trol)	PCE (with CsH COO	Voc (Con trol)	Voc (with CsH COO)	Jsc (Con trol)	Jsc (with CsH COO)	Fill Fact or (Con trol)	Fill Fact or (with CsH COO)	Refer ence
n-i-p	3 mol%	17.12 %	18.57 %	-	-	-	-	-	-	[1]
p-i-n	3 mol%	18.01 %	20.04 %	-	-	-	-	-	-	[1]
WBG (1.63 eV)	-	18.27 % (CsBr)	20.01 % (CsFa)	-	-	-	-	-	-	[6][7]

Table 2: Stability of Perovskite Solar Cells with Cesium Formate

Device Type	Stability Test Condition s	Initial PCE	PCE after Test	Duration	Encapsul ation	Referenc e
CsHCOO- added PSCs	25 ± 5% relative humidity	100%	90%	1000 hours	No	
Triple Cation (Cs/MA/FA)	Operationa I conditions	100%	~85% (of 21.1%)	250 hours	-	

Experimental Protocols



Fabrication of a Perovskite Solar Cell with **Cesium Formate** Additive (n-i-p structure)

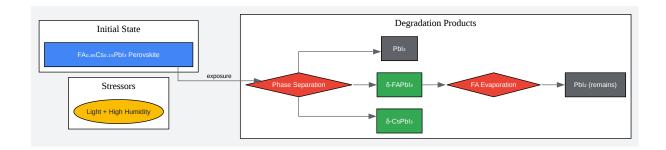
This protocol is a representative methodology based on common practices described in the literature.

- Substrate Preparation:
 - Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
 - Dry the substrates with a nitrogen gun and then treat with UV-ozone for 20 minutes.
- Electron Transport Layer (ETL) Deposition:
 - Deposit a compact layer of TiO₂ on the FTO substrate, for example, by spin-coating a
 precursor solution followed by annealing.
 - Deposit a mesoporous TiO₂ layer on top of the compact layer and anneal.
- Perovskite Precursor Solution Preparation:
 - Prepare a stock solution of the perovskite precursor, for example, FA_{0.9}Cs_{0.1}PbI₃ in a mixed solvent of DMF and DMSO.
 - Prepare a separate stock solution of cesium formate (CsHCOO) in a suitable solvent like DMSO.
 - Add the desired molar percentage of the cesium formate solution to the perovskite precursor solution. For example, for a 3 mol% addition, add the corresponding volume of the CsHCOO solution.[1]
- Perovskite Film Deposition:
 - Spin-coat the prepared perovskite precursor solution with the **cesium formate** additive onto the mesoporous TiO₂ layer in a nitrogen-filled glovebox.
 - During the spin-coating, an anti-solvent (e.g., chlorobenzene) may be dripped onto the substrate to induce rapid crystallization.



- Anneal the substrate at a specific temperature (e.g., 100-150 °C) to form the crystalline perovskite film.
- Hole Transport Layer (HTL) Deposition:
 - Dissolve a hole transport material like Spiro-OMeTAD in a solvent such as chlorobenzene,
 often with additives like Li-TFSI and tBP.
 - Spin-coat the HTL solution onto the perovskite layer.
- Electrode Deposition:
 - Thermally evaporate a metal contact, typically gold (Au) or silver (Ag), onto the HTL to complete the device.
- Characterization:
 - Measure the current density-voltage (J-V) characteristics of the solar cell under simulated
 AM 1.5G sunlight.
 - Perform stability tests under controlled environmental conditions (e.g., humidity, temperature, and light soaking).

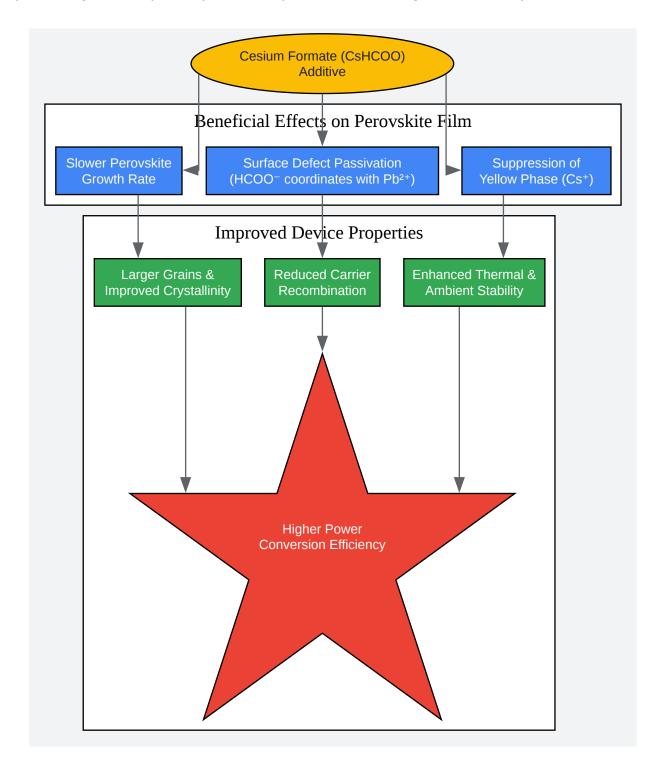
Visualizations





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Caption: Degradation pathway of FA-Cs perovskite under light and humidity.



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Caption: Beneficial effects of **cesium formate** as an additive in perovskite solar cells.

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